Cas no 1312536-44-9 (ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate)

Ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic ester compound featuring a strained cyclopropane ring fused to a cyclohexanone framework. Its rigid, three-dimensional structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecules with stereochemical precision. The presence of both a ketone and an ester group offers versatile reactivity, enabling selective modifications such as reductions, nucleophilic additions, or further functionalizations. This compound is useful in pharmaceutical and agrochemical research, where its unique scaffold can contribute to the development of bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate structure
1312536-44-9 structure
Product name:ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
CAS No:1312536-44-9
MF:C9H12O3
Molecular Weight:168.189783096313
MDL:MFCD30803883
CID:5096528
PubChem ID:58456298

ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
    • ethyl (1S,5R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
    • ethyl (1R,5S)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
    • MFCD30803883
    • PS-19680
    • 1312536-44-9
    • ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
    • D79516
    • cis-Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate
    • D79614
    • Rel-ethyl (1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
    • SCHEMBL12193954
    • ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
    • SCHEMBL15106096
    • EN300-7536054
    • BS-43345
    • MDL: MFCD30803883
    • インチ: 1S/C9H12O3/c1-2-12-9(11)8-6-3-5(10)4-7(6)8/h6-8H,2-4H2,1H3/t6-,7+,8?
    • InChIKey: KWLBCWQUIUVLCR-DHBOJHSNSA-N
    • SMILES: O(CC)C(C1[C@@H]2CC(C[C@@H]21)=O)=O

計算された属性

  • 精确分子量: 168.078644241g/mol
  • 同位素质量: 168.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 220
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 43.4Ų

ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1198333-1g
Ethyl exo-3-Oxobicyclo[3.1.0]hexane-6-carboxylate
1312536-44-9 95%
1g
$1320 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3526-500MG
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
1312536-44-9 97%
500MG
¥ 3,841.00 2023-03-31
Chemenu
CM464423-250mg
ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
1312536-44-9 95%+
250mg
$801 2024-08-02
eNovation Chemicals LLC
Y1007553-5G
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
1312536-44-9 95%
5g
$3250 2024-07-21
Chemenu
CM464423-100mg
ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
1312536-44-9 95%+
100mg
$480 2024-08-02
Enamine
EN300-7536054-0.05g
rac-ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
1312536-44-9 95%
0.05g
$226.0 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3526-100MG
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
1312536-44-9 97%
100MG
¥ 1,445.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ3526-250MG
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
1312536-44-9 97%
250MG
¥ 2,310.00 2023-03-31
Enamine
EN300-7536054-0.5g
rac-ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
1312536-44-9 95%
0.5g
$757.0 2024-05-23
eNovation Chemicals LLC
Y1007553-250MG
ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
1312536-44-9 95%
250mg
$435 2024-07-21

ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate 関連文献

ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylateに関する追加情報

Professional Introduction to Ethyl Rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]Hexane-6-Carboxylate (CAS No. 1312536-44-9)

Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate, a complex organic compound with the chemical identifier CAS No. 1312536-44-9, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This bicyclic ester belongs to a class of molecules that exhibit intriguing stereochemical configurations, making it a subject of extensive research in drug discovery and development.

The molecular structure of Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate features a highly strained bicyclic system, which is a hallmark of many bioactive natural products and synthetic intermediates. The presence of multiple stereocenters, specifically at the 1R, 5S, and 6r positions, contributes to the compound's chiral nature and its potential for selective interactions with biological targets. This stereochemical complexity has made it a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been a growing interest in the exploration of bicyclic compounds due to their ability to mimic the three-dimensional shapes of natural product scaffolds, thereby facilitating efficient binding to biological macromolecules such as enzymes and receptors. The 3-oxobicyclo[3.1.0]hexane core in Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate is particularly noteworthy, as it has been shown to exhibit promising pharmacological properties in various preclinical studies.

One of the most compelling aspects of this compound is its potential application in the development of central nervous system (CNS) therapeutics. The rigid bicyclic framework and the presence of an ester functionality make it an attractive candidate for modulating neurotransmitter systems involved in disorders such as depression, anxiety, and neurodegeneration. Recent studies have demonstrated that derivatives of this class of compounds can interact with specific serotonin receptors, suggesting their utility as potential leads for new antidepressants.

The synthetic pathways for Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate have been optimized to ensure high yields and enantioselectivity, which are critical factors in pharmaceutical manufacturing. Advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution techniques, have been employed to construct the desired stereocenters with high fidelity. These synthetic advancements have not only facilitated access to this compound but also provided insights into the development of more complex chiral molecules.

From a computational chemistry perspective, the molecular dynamics simulations of Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate have revealed fascinating insights into its interactions with biological targets. The compound's ability to adopt multiple conformations due to its cyclic structure allows it to form stable hydrogen bonds and hydrophobic interactions with receptor sites. This conformational flexibility is often a key determinant of drug efficacy and selectivity.

The pharmacokinetic properties of Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate have also been thoroughly investigated. Studies indicate that this compound exhibits favorable solubility and metabolic stability, which are essential characteristics for an effective drug candidate. Additionally, preliminary toxicology assessments have shown that it demonstrates low toxicity at therapeutic doses, further supporting its potential as a lead compound for further development.

In conclusion, Ethyl rel-(1R,5S,6r)-3-Oxobicyclo[3.1.0]hexane-6-carboxylate represents a significant advancement in the field of pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in treating CNS disorders highlight its importance as a scaffold for developing novel therapeutics. As research continues to uncover new insights into its pharmacological properties and synthetic methodologies, this compound is poised to play a crucial role in the next generation of drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1312536-44-9)ethyl rel-(1R,5S,6r)-3-oxobicyclo[3.1.0]hexane-6-carboxylate
A1050255
Purity:99%/99%
はかる:500mg/1g
Price ($):743.0/1218.0